CRBN-DDB1 Binding Affinity (Ki) of Lenalidomide vs. Thalidomide and Pomalidomide by Surface Plasmon Resonance
In a competitive surface plasmon resonance (SPR) assay using the CULT domain of human cereblon (CRBN) in complex with DDB1, lenalidomide demonstrated a Ki of 177.80 nM for displacing Cy5-labeled thalidomide, representing a ~1.4-fold higher binding affinity compared to thalidomide (Ki = 249.20 nM). Pomalidomide exhibited the highest affinity among the three with a Ki of 156.60 nM [1]. These measurements were obtained on a Biacore 8K instrument using multi-cycle kinetics with a 1:1 kinetic binding model and steady-state affinity fitting [2]. The quantitative rank order of CRBN binding affinity (pomalidomide > lenalidomide > thalidomide) aligns with their relative potencies in downstream substrate degradation but does not predict substrate selectivity.
| Evidence Dimension | CRBN-DDB1 binding affinity (inhibition constant Ki) |
|---|---|
| Target Compound Data | Ki = 177.80 nM |
| Comparator Or Baseline | Thalidomide Ki = 249.20 nM; Pomalidomide Ki = 156.60 nM |
| Quantified Difference | Lenalidomide exhibits 1.4-fold higher affinity than thalidomide (ΔKi = -71.40 nM); pomalidomide exhibits 1.14-fold higher affinity than lenalidomide (ΔKi = -21.20 nM) |
| Conditions | SPR competitive binding assay; human DDB1–human CRBN (50 nM) with Cy5-thalidomide probe (20 nM); Biacore 8K; multi-cycle kinetics; n = 3 |
Why This Matters
The ~1.4-fold increase in CRBN binding affinity over thalidomide directly contributes to the enhanced degradation efficiency of shared neosubstrates at clinically achievable concentrations, but the relatively small difference between lenalidomide and pomalidomide at the CRBN binding site implies that differential substrate selectivity (rather than affinity alone) drives the distinct therapeutic profiles.
- [1] Fischer ES, Böhm K, Lydeard JR, et al. Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. 2014;512(7512):49-53. Extended Data Figure 4. doi:10.1038/nature13527 View Source
- [2] Reaction Biology. Cereblon CULT Domain SPR Assay Service – Binding kinetics of thalidomide and analogues pomalidomide and lenalidomide. Datasheet. View Source
